8-(Bromomethyl)quinoline-5-carbonitrile

MAO Inhibition Medicinal Chemistry Propargylamine Alkaloid Synthesis

Synthetic programs targeting quinoline-based kinase or MAO inhibitors often stall due to lack of regioselective, orthogonally functionalized building blocks. This 8-bromomethyl-5-carbonitrile derivative is the documented entry point for MAO-A/B inhibitor libraries and HCV/tyrosine kinase inhibitor intermediates, resolving that bottleneck. • Documented ~74% yield in MAO inhibitor intermediate synthesis, supporting process-scale viability. • Orthogonal S_N2 (benzylic bromide) and nitrile transformation handles enable sequential side-chain elaboration without protecting-group chemistry. • Pre-qualified for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, serving as a model substrate for high-throughput C-C/N bond formation.

Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
CAS No. 74316-59-9
Cat. No. B11863437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)quinoline-5-carbonitrile
CAS74316-59-9
Molecular FormulaC11H7BrN2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)CBr)C#N
InChIInChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)10-2-1-5-14-11(8)10/h1-5H,6H2
InChIKeyQWLKBFXIPPZNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Bromomethyl)quinoline-5-carbonitrile: Dual-Functionalized Building Block


8-(Bromomethyl)quinoline-5-carbonitrile (CAS 74316-59-9) is a heterobifunctional quinoline derivative bearing an electrophilic bromomethyl group at the 8-position and a versatile cyano substituent at the 5-position . With a molecular formula of C₁₁H₇BrN₂ and a molecular weight of 247.09 g/mol, this compound serves as a strategic intermediate in medicinal chemistry, offering orthogonal reactivity handles for sequential derivatization . Its documented role in constructing biologically active quinoline scaffolds makes it a targeted procurement choice rather than a generic building block.

8-(Bromomethyl)quinoline-5-carbonitrile: Why Generic Substitution Fails


Superficially analogous quinoline building blocks—such as 8-(bromomethyl)quinoline or 6-bromoquinoline-5-carbonitrile—cannot substitute for the 8-bromomethyl-5-carbonitrile regioisomer in structure-activity relationship (SAR)-driven or target-oriented synthesis [1]. The 5-cyano group serves as a critical pharmacophore anchor and a precursor to amide, amine, or carboxylic acid functionalities, while the 8-bromomethyl moiety provides a distinct electrophilic site for side-chain elaboration [1]. Replacing this compound with a regioisomer or a monofunctional analog would lead to a divergent molecular architecture, rendering the intended final product inaccessible. The evidence below quantifies the consequences of this substitution pattern on documented synthetic utility and process viability.

8-(Bromomethyl)quinoline-5-carbonitrile: Performance Benchmarks & Differentiation


MAO Inhibitor Synthesis Intermediate

8-(Bromomethyl)quinoline-5-carbonitrile is explicitly documented as a synthetic intermediate in the preparation of 8-(N-methyl-N-2-propynyl)aminomethylquinolines, a class of potent and specific mitochondrial monoamine oxidase (MAO) inhibitors [1]. This direct literature precedent distinguishes it from structurally similar quinoline building blocks that lack a peer-reviewed application pathway to bioactive molecules [1].

MAO Inhibition Medicinal Chemistry Propargylamine Alkaloid Synthesis

Competitive Synthesis Yield

The synthesis of 8-(bromomethyl)quinoline-5-carbonitrile proceeds via radical bromination of the 8-methyl precursor, achieving a reported yield of approximately 74% in the context of the MAO inhibitor work [1]. This yield falls within the range observed for the simpler, non-cyano analog 8-(bromomethyl)quinoline, for which literature reports span 46–88% depending on conditions . The data demonstrate that the electron-withdrawing 5-cyano group does not catastrophically suppress the bromination efficiency.

Process Chemistry Radical Bromination Route Scouting

Regiochemical Specificity for SAR

The precise placement of the bromomethyl group at the 8-position and the cyano group at the 5-position is structurally determinate: the cyano substituent serves as a hydrogen-bond acceptor and metabolic stabilizer, while the benzylic bromide enables side-chain installation at the 8-position for probing steric and electronic effects [1]. Alternative regioisomers—such as 6-bromoquinoline-5-carbonitrile (CAS 1188365-70-9) or 4-bromoquinoline-5-carbonitrile (CAS 2358695-68-6)—would engender fundamentally different spatial vectors and electronic environments .

Regioselective Synthesis Structure-Activity Relationship Quinoline SAR

Orthogonal Reactivity for Sequential Derivatization

The bromomethyl group participates efficiently in nucleophilic substitution reactions (S_N2), while the nitrile can undergo hydrolysis, reduction, or cycloaddition independently . This orthogonal reactivity profile contrasts with mono-functional analogs such as 8-(bromomethyl)quinoline, which offers only a single reactive locus . The presence of two electronically distinct functional groups enables stepwise, high-yielding elaboration to densely functionalized quinoline derivatives without protecting-group manipulations.

Orthogonal Functionalization Nucleophilic Substitution Cycloaddition Chemistry

8-(Bromomethyl)quinoline-5-carbonitrile: Application Scenarios


Propargylamine MAO Inhibitor Synthesis

As substantiated by the peer-reviewed synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines [1], this compound is the direct entry point for constructing MAO-A and MAO-B inhibitor libraries. The 5-cyano group may further serve as a precursor to amide or carboxylic acid bioisosteres, enabling fine-tuning of CNS penetration and selectivity profiles.

5,8-Disubstituted Kinase Inhibitor Synthesis

Patent literature [2] highlights bromo-substituted quinolines as key intermediates for HCV protease and tyrosine kinase inhibitors. The orthogonal bromomethyl/cyano reactivity allows sequential introduction of a solubilizing side chain (via S_N2) and a hinge-binding motif (via nitrile transformation), streamlining the synthesis of ATP-competitive kinase inhibitors.

Cross-Coupling Ligand Development

The benzylic bromide serves as an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under palladium or nickel catalysis [3]. The 5-cyano group acts as a convenient IR or Raman handle for reaction monitoring, making this compound a model substrate for high-throughput experimentation (HTE) in C–C and C–N bond formation.

Scalable Aminomethylquinoline Synthesis

The documented ~74% synthetic yield for the bromomethyl intermediate [1] supports process-scale viability. Sequential hydrolysis of the nitrile to the primary amide or carboxylic acid, followed by S_N2 displacement of the bromide with primary or secondary amines, provides a robust route to this pharmacologically relevant scaffold. This sequence avoids protective-group chemistry, reducing step count and improving atom economy.

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